2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-4-2-1-3-10(11)15-18-17-14(21-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGQBUMNCIRMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324528 | |
| Record name | 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69785-79-1 | |
| Record name | 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(1,3-benzodioxol-5-yl)hydrazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the oxadiazole ring under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological studies:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar oxadiazoles can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds containing the oxadiazole ring have been investigated for their anticancer potential. In vitro studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Material Science Applications
In addition to biological applications, this compound has relevance in material science:
- Fluorescent Materials : The incorporation of benzodioxole moieties into polymer matrices has led to the development of fluorescent materials. These materials are useful in applications such as sensors and optoelectronic devices due to their photophysical properties .
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of oxadiazole derivatives make them suitable for use in OLEDs. They can enhance the efficiency and stability of light-emitting layers .
Case Studies
Several case studies highlight the potential applications of 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole:
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various oxadiazole derivatives against pathogenic bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against E. coli, suggesting potential for development into new antibiotics .
Case Study 2: Anticancer Research
Another research article focused on the anticancer effects of oxadiazole derivatives on human cancer cell lines. The study found that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This underscores the therapeutic potential of this compound in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis or interferes with protein synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity : Para-substituted chlorophenyl/fluorophenyl derivatives (e.g., compounds 106 and 107 from ) show high growth inhibition (GP >95%) against cancer cell lines, likely due to enhanced electron-withdrawing effects and improved membrane permeability.
- Antibacterial Activity : Sulfonyl-containing derivatives (e.g., ) exhibit potent activity against Xanthomonas oryzae (Xoo), surpassing commercial agents like bismerthiazole. The methylsulfonyl group may enhance target binding via polar interactions.
- Neurological Targets : The target compound’s benzodioxol group is structurally analogous to natural ligands of GSK-3β, suggesting a role in modulating enzyme activity .
Structural and Electronic Influences
- Benzodioxol vs. Simple Aromatic Rings: The 1,3-benzodioxol group in the target compound increases rigidity and lipophilicity compared to monocyclic substituents (e.g., 4-chlorophenyl in ). This may improve blood-brain barrier penetration, relevant for CNS targets like GSK-3β.
- Sulfonyl vs. Benzodioxol : Sulfonyl groups (e.g., ) enhance polarity and hydrogen-bonding capacity, favoring antibacterial activity, whereas benzodioxol’s ether oxygen may engage in π-π stacking or hydrophobic interactions .
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on synthesizing, characterizing, and evaluating the biological activity of this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 303.73 g/mol. The compound features a benzodioxole moiety which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₃O₃ |
| Molecular Weight | 303.73 g/mol |
| LogP | 4.17 |
| Water Solubility (LogSw) | -4.46 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate benzodioxole derivatives with chlorophenyl precursors under controlled conditions to yield the desired oxadiazole structure. Various methodologies have been explored to optimize yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values ranging from 0.65 to 15.63 µM.
- A549 (Lung Cancer) : Similar efficacy was noted with IC50 values comparable to known chemotherapeutics like doxorubicin.
The mechanism of action appears to involve apoptosis induction through pathways involving p53 activation and caspase cleavage .
Antimicrobial Activity
In addition to anticancer properties, oxadiazoles have shown promising antimicrobial activity. Studies indicate that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria:
- In vitro studies demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Quantitative structure-activity relationship (QSAR) analyses have been employed to correlate structural features with biological activity, indicating that modifications in the oxadiazole ring can enhance antibacterial potency .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A series of benzodioxole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that compounds containing the oxadiazole moiety exhibited superior cytotoxicity compared to their non-oxadiazole counterparts. The study highlighted the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of synthesized oxadiazoles against multiple bacterial strains. The results showed that certain compounds had MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Q & A
Q. What are the established synthetic routes for 2-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions. For example, oxadiazole derivatives are often prepared via condensation of carboxylic acid hydrazides with aryl chlorides or through cyclodehydration of acylthiosemicarbazides under reflux conditions. Key steps include:
- Hydrazide formation : Reacting 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
- Cyclization : Treating the hydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of POCl₃ or PCl₅ as a cyclizing agent .
Reaction temperature (80–120°C) and solvent choice (e.g., acetonitrile or DMF) critically affect yield. Lower temperatures (<80°C) may lead to incomplete cyclization, while prolonged heating (>12 hours) can degrade the product.
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation employs:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., benzodioxolyl protons at δ 6.7–7.1 ppm and oxadiazole ring protons at δ 8.2–8.5 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., N–O bond ≈ 1.36 Å) and dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzodioxolyl groups), as seen in analogous oxadiazole derivatives .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 343.03 for C₁₅H₈ClN₂O₃).
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screens focus on:
- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–), with MIC values compared to standard drugs like ampicillin.
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values. For example, structurally related oxadiazoles show IC₅₀ ranges of 12–45 μM .
- Enzyme inhibition : Testing against kinases (e.g., GSK-3β) or proteases via fluorometric assays .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Molecular docking : Predict binding affinity to targets like GSK-3β (PDB: 1Q3D) using AutoDock Vina. Substituent modifications (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) may enhance hydrophobic interactions .
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and bioavailability. The benzodioxolyl group improves solubility but may reduce metabolic stability due to CYP450 interactions .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ or MIC values often arise from:
- Assay variability : Normalize data using internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs.
- Structural analogs : Compare with derivatives like 5-(3-chlorophenyl)-1,3,4-oxadiazole to isolate the role of the benzodioxolyl group. For instance, electron-withdrawing substituents (e.g., Cl) enhance antimicrobial activity but reduce solubility .
Q. How do reaction intermediates impact scalability in multistep syntheses?
- Purification challenges : Intermediate 5-(2-chlorophenyl)-1,3,4-oxadiazole-3-carboxylic acid may form stable salts (e.g., sodium carboxylate) to facilitate isolation .
- Byproduct mitigation : HPLC monitoring identifies side products (e.g., dimerization during cyclization), which can be minimized using scavengers like molecular sieves .
Q. What advanced spectroscopic techniques elucidate its interaction with biomolecules?
- Fluorescence quenching : Titration with bovine serum albumin (BSA) reveals binding constants (e.g., M⁻¹) and Stern-Volmer plots to determine static vs. dynamic quenching .
- Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transition) upon intercalation, with Δλ values >20 nm indicating strong binding .
Methodological Guidelines
- Synthetic optimization : Use design of experiments (DoE) to model temperature, solvent, and catalyst effects on yield .
- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data, referencing public databases like PubChem .
- Ethical reporting : Disclose negative results (e.g., low bioactivity in certain assays) to guide SAR studies and avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
